molecular formula C20H18F2N4O3 B2637468 N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351648-28-6

N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2637468
CAS No.: 1351648-28-6
M. Wt: 400.386
InChI Key: KIJJNTQFHRELSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a potent and selective ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR1-4). This compound has emerged as a critical pharmacological tool for investigating the FGFR signaling axis in oncogenesis , particularly in cancers characterized by FGFR amplifications, mutations, and fusions, such as urothelial carcinoma, cholangiocarcinoma, and certain breast cancer subtypes. Its primary research value lies in its ability to selectively block FGFR-mediated downstream pathways, including MAPK and PI3K-AKT, leading to the suppression of tumor cell proliferation, survival, and angiogenesis in preclinical models. Researchers utilize this inhibitor to elucidate the functional consequences of aberrant FGFR signaling, to validate FGFR as a therapeutic target, and to explore mechanisms of resistance to targeted therapies. It serves as a key compound in high-throughput screening assays, combination therapy studies, and in the development of novel treatment strategies for FGFR-driven malignancies, providing invaluable insights for translational cancer research.

Properties

IUPAC Name

N-[4-[(2,6-difluorophenyl)methylcarbamoyl]phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4O3/c1-26-11-15(20(25-26)29-2)19(28)24-13-8-6-12(7-9-13)18(27)23-10-14-16(21)4-3-5-17(14)22/h3-9,11H,10H2,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJJNTQFHRELSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the pyrazole derivative with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

    Attachment of the 2,6-difluorobenzyl group: This can be done through nucleophilic substitution reactions, where the pyrazole carboxamide is reacted with 2,6-difluorobenzyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield methoxybenzoic acid, while reduction of the carboxamide group could produce the corresponding amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other heterocyclic amides, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53 in ). Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Property N-(4-((2,6-Difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide Example 53 ()
Core Structure Pyrazole ring Pyrazolo[3,4-d]pyrimidine + Chromenone
Key Substituents 3-methoxy, 1-methyl, 2,6-difluorobenzyl carbamoyl 5-fluoro, 3-fluorophenyl, chromen-4-one
Molecular Weight (Da) ~400–450 (estimated) 589.1 (M++1)
Melting Point Not reported 175–178°C
Fluorine Atoms 2 (on benzyl group) 2 (5-fluoro, 3-fluorophenyl)
Amide Linkages 2 (carbamoyl and carboxamide) 1 (benzamide)

Key Findings

Structural Complexity: Example 53 incorporates a fused pyrazolo[3,4-d]pyrimidine and chromenone system, increasing molecular weight (589.1 Da) compared to the simpler pyrazole-based target compound (~400–450 Da). This complexity may enhance target affinity but reduce solubility .

Fluorine Impact : Both compounds utilize fluorine atoms to optimize pharmacokinetics. The target compound’s 2,6-difluorobenzyl group likely enhances metabolic stability, mirroring trends in Example 53’s 3-fluorophenyl substituent .

Amide Functionality : The target compound’s dual amide groups may improve binding specificity compared to Example 53’s single benzamide, though this could increase synthetic complexity.

Biological Activity

N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that includes a pyrazole ring, which is known for its diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H18F2N4O3\text{C}_{17}\text{H}_{18}\text{F}_{2}\text{N}_{4}\text{O}_{3}

This structure features a pyrazole core with various substituents that influence its biological activity.

Biological Activity Overview

Pyrazole derivatives, including the compound , have been associated with a wide range of biological activities. These include:

  • Anti-inflammatory effects : Many pyrazole compounds exhibit inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antitumor properties : Some studies indicate that pyrazoles can inhibit cancer cell proliferation and induce apoptosis.
  • Antimicrobial activity : Pyrazole derivatives have shown effectiveness against various bacterial strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationships. Modifications to the pyrazole ring or substituents significantly affect its potency and selectivity against biological targets.

Modification Effect on Activity
Substitution on the pyrazole ringAlters COX inhibition potency
Variation in fluorine substitutionEnhances lipophilicity and bioavailability
Carbamoyl group presenceIncreases binding affinity to target proteins

Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant inhibition of COX enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

Antitumor Activity

Another research study focused on the antitumor effects of pyrazole derivatives. The compound demonstrated cytotoxicity against several cancer cell lines, with IC50 values indicating effective cell growth inhibition. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been evaluated in preclinical models. Key findings include:

  • Absorption : The compound showed good oral bioavailability.
  • Metabolism : It underwent extensive hepatic metabolism, leading to several metabolites.
  • Toxicity : Preliminary toxicity studies indicated low systemic exposure and minimal adverse effects at therapeutic doses.

Q & A

Q. What are the recommended synthetic routes for N-(4-((2,6-difluorobenzyl)carbamoyl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling a pyrazole-4-carbonyl chloride derivative with a substituted aniline intermediate. For example:

Step 1: Prepare 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride via chlorination of the corresponding carboxylic acid using thionyl chloride (SOCl₂) under reflux (70–80°C, 4–6 hours).

Step 2: React with 4-((2,6-difluorobenzyl)carbamoyl)aniline in dry dichloromethane (DCM) using triethylamine (TEA) as a base at 0–5°C to minimize side reactions.

Optimization: Use microwave-assisted synthesis (e.g., 100 W, 120°C, 20 minutes) to enhance yield and reduce reaction time, as demonstrated in analogous pyrazole-carboxamide syntheses . Monitor purity via HPLC-MS and adjust stoichiometric ratios (1:1.2 for amine:carbonyl chloride) to account for steric hindrance from the difluorobenzyl group .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H, 13C^{13}C, and 19F^{19}F-NMR to confirm substituent positions (e.g., methoxy at pyrazole-C3, difluorobenzyl carbamoyl group). 19F^{19}F-NMR is particularly critical for verifying the 2,6-difluoro substitution pattern on the benzyl group .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formula (e.g., [M+H]+^+ ion at m/z 444.1422 for C21_{21}H19_{19}F2_2N4_4O3_3).
  • X-ray Crystallography: Resolve crystal packing and confirm dihedral angles between pyrazole and benzyl groups, which influence intermolecular interactions .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound, and what experimental validation strategies are recommended?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to screen against kinase or protease targets (e.g., EGFR, PARP) due to structural similarity to known pyrazole-based inhibitors. Focus on the carboxamide and difluorobenzyl moieties as key pharmacophores .
  • Validation: Perform enzyme inhibition assays (IC50_{50}) with recombinant proteins. For example, measure inhibition of PARP-1 activity using a NAD+^+-consumption assay and compare with olaparib as a positive control .

Q. How can researchers resolve contradictions between in vitro activity and in vivo pharmacokinetic data for this compound?

Methodological Answer:

  • Solubility Optimization: Test co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the carboxamide) to enhance bioavailability, as the difluorobenzyl group may reduce aqueous solubility .
  • Metabolic Stability: Conduct microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots. For example, CYP3A4-mediated demethylation of the methoxy group could explain reduced in vivo efficacy .

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

  • SAR Library Design: Synthesize analogs with variations in:
    • Pyrazole substituents: Replace methoxy with ethoxy or cyclopropoxy.
    • Benzyl group: Substitute 2,6-difluoro with 3,4-difluoro or chloro groups.
  • Data Analysis: Use multivariate regression (e.g., PLS) to correlate substituent electronegativity, steric bulk (via Taft parameters), and bioactivity (IC50_{50}) .

Q. How can researchers address challenges in crystallizing this compound for structural studies?

Methodological Answer:

  • Solvent Screening: Test mixed-solvent systems (e.g., DCM:hexane or acetone:water) to induce slow crystallization.
  • Temperature Gradients: Use a thermal cycler to gradually lower temperature from 50°C to 4°C over 48 hours.
  • Seeding: Introduce microcrystals of structurally similar compounds (e.g., N-(4-bromobenzyl) analogs) to nucleate growth .

Q. What experimental design principles should guide optimization of this compound’s synthetic yield and scalability?

Methodological Answer: Apply Design of Experiments (DoE) methodologies:

  • Factors: Catalyst loading (e.g., Pd for coupling reactions), temperature, solvent polarity.
  • Response Surface Modeling: Use a Central Composite Design (CCD) to identify optimal conditions. For example, a 23^3 factorial design (8 experiments + 6 center points) can model interactions between temperature (60–100°C), catalyst (5–15 mol%), and solvent (THF vs. DMF) .

Q. How can researchers validate the compound’s stability under physiological conditions for preclinical studies?

Methodological Answer:

  • Forced Degradation Studies: Expose to:
    • Acidic (0.1 M HCl, 37°C, 24 hours).
    • Basic (0.1 M NaOH, 37°C, 24 hours).
    • Oxidative (3% H2_2O2_2, 37°C, 6 hours).
  • Analysis: Monitor degradation products via UPLC-PDA and confirm structures using LC-MS/MS. Focus on hydrolysis of the carboxamide bond as a potential liability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.